molecular formula C20H16Cl2N2O2 B213991 4-[(2,5-dichlorophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide

4-[(2,5-dichlorophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B213991
M. Wt: 387.3 g/mol
InChI Key: OGNLGCYGYYXCDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,5-dichlorophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that has been extensively used in scientific research. TSPO is a mitochondrial protein that is involved in various cellular processes, including cholesterol transport, apoptosis, and neuroinflammation. DPA-714 has been shown to have potential applications in the diagnosis and treatment of various diseases, including neurodegenerative disorders, cancer, and inflammation.

Mechanism of Action

4-[(2,5-dichlorophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide binds to TSPO with high affinity and specificity, leading to the modulation of various cellular processes. TSPO is involved in the regulation of cholesterol transport, apoptosis, and neuroinflammation. 4-[(2,5-dichlorophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide has been shown to modulate these processes by regulating the expression of various genes and proteins.
Biochemical and Physiological Effects
4-[(2,5-dichlorophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide has been shown to have various biochemical and physiological effects, including the modulation of cholesterol transport, apoptosis, and neuroinflammation. 4-[(2,5-dichlorophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide has been shown to regulate the expression of various genes and proteins involved in these processes, leading to the modulation of cellular functions.

Advantages and Limitations for Lab Experiments

4-[(2,5-dichlorophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide has several advantages for lab experiments, including its high affinity and specificity for TSPO, its ability to modulate various cellular processes, and its potential applications in the diagnosis and treatment of various diseases. However, 4-[(2,5-dichlorophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for the use of 4-[(2,5-dichlorophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide in scientific research, including the development of new diagnostic and therapeutic strategies for various diseases, the investigation of its potential applications in other cellular processes, and the development of new ligands for TSPO with improved properties. Further research is needed to fully understand the potential applications of 4-[(2,5-dichlorophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide and its mechanism of action.

Synthesis Methods

The synthesis of 4-[(2,5-dichlorophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide involves several steps, including the reaction of 2,5-dichlorophenol with formaldehyde to produce 2,5-dichlorobenzyl alcohol, which is then reacted with pyridine-2-carboxaldehyde to yield the corresponding benzylpyridine. The final step involves the reaction of benzylpyridine with 4-aminoacetophenone to produce 4-[(2,5-dichlorophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide.

Scientific Research Applications

4-[(2,5-dichlorophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide has been extensively used in scientific research as a ligand for TSPO. TSPO is overexpressed in various pathological conditions, including neuroinflammation, cancer, and neurodegenerative disorders. 4-[(2,5-dichlorophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide has been used to investigate the role of TSPO in these conditions and to develop new diagnostic and therapeutic strategies.

properties

Product Name

4-[(2,5-dichlorophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide

Molecular Formula

C20H16Cl2N2O2

Molecular Weight

387.3 g/mol

IUPAC Name

4-[(2,5-dichlorophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide

InChI

InChI=1S/C20H16Cl2N2O2/c21-16-8-9-18(22)19(11-16)26-13-14-4-6-15(7-5-14)20(25)24-12-17-3-1-2-10-23-17/h1-11H,12-13H2,(H,24,25)

InChI Key

OGNLGCYGYYXCDZ-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC=C(C=C2)COC3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC=C(C=C2)COC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.